molecular formula C22H18O13 B183465 Nyssoside CAS No. 182138-70-1

Nyssoside

Cat. No.: B183465
CAS No.: 182138-70-1
M. Wt: 490.4 g/mol
InChI Key: MSBCRZZTWJVLJV-CGWYSGAGSA-N
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Description

Nyssoside is a naturally occurring glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, with a chemical structure that includes a benzene ring and a pyran ring. This compound is known for its bitter taste and slightly acidic nature. It has various applications in the medical field, including antibacterial, anti-inflammatory, moisturizing, antioxidant, anti-tumor, and antiviral activities .

Mechanism of Action

Target of Action

Nyssoside, an ellagic acid derivative, exhibits notable antioxidant and antibacterial properties against a variety of pathogenic bacteria . It has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages . Therefore, the primary targets of this compound are pathogenic bacteria and the prostaglandin production pathway in macrophages.

Mode of Action

This compound demonstrates significant antioxidant efficacy through the scavenging of DPPH radicals This suggests that this compound interacts with free radicals, neutralizing them and thereby reducing oxidative stress

Preparation Methods

Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves the following steps:

Chemical Reactions Analysis

Nyssoside undergoes various chemical reactions, including:

Scientific Research Applications

Nyssoside has a wide range of scientific research applications:

    Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.

    Biology: It exhibits antibacterial activity against various pathogenic bacteria and has anti-inflammatory properties.

    Medicine: this compound is explored for its potential in treating infections, inflammation, and cancer. It also has moisturizing and antioxidant effects on the skin, making it useful in cosmetics and skincare products.

    Industry: This compound is used in the development of pharmaceuticals and cosmetic products due to its bioactive properties .

Comparison with Similar Compounds

Nyssoside is unique due to its combination of glycoside and sugar molecules, which contribute to its diverse bioactivities. Similar compounds include:

This compound stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCRZZTWJVLJV-CGWYSGAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Nyssoside and where was it discovered?

A1: this compound is a newly discovered glycoside found in the bark of the Chinese Tupelo tree (Nyssa sinensis Oliv.) []. Its structure consists of 3^-O-methyl-3,4-O,O-methylideneellagic acid linked to a beta-D-glucopyranoside molecule through a 4'-O linkage. This structure was determined using various spectroscopic techniques, including UV, IR, MS, and ~(13)CNMR [].

Q2: Are there any known biological activities or medicinal properties associated with this compound?

A2: The research paper [] focuses primarily on the isolation and structural characterization of this compound from the Chinese Tupelo bark. It does not delve into the compound's potential biological activities, medicinal properties, or applications. Further research is needed to explore these aspects of this compound.

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